4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one
Description
Properties
CAS No. |
93761-90-1 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-cyclohexyl-2,3-diazaspiro[4.5]dec-1-en-4-one |
InChI |
InChI=1S/C14H22N2O/c17-13-14(9-5-2-6-10-14)12(15-16-13)11-7-3-1-4-8-11/h11H,1-10H2,(H,16,17) |
InChI Key |
QUAQQKMPDYEYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=O)C23CCCCC3 |
Origin of Product |
United States |
Biological Activity
4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one (CAS: 93761-90-1) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 234.34 g/mol. Its unique spirocyclic structure contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds within the diazaspiro family can possess significant antimicrobial properties.
- Anticancer Properties : Preliminary data suggests potential efficacy against various cancer cell lines.
- GlyT1 Inhibition : Some derivatives have been identified as selective GlyT1 inhibitors, which could have implications in treating conditions like schizophrenia and depression .
The biological activity of this compound is believed to involve interaction with specific molecular targets:
- Cell Membrane Disruption : Antimicrobial effects may arise from the compound's ability to disrupt bacterial cell membranes.
- Enzyme Inhibition : The inhibition of GlyT1 suggests a mechanism involving the modulation of neurotransmitter levels in the brain.
Case Studies
Recent studies have highlighted the following findings:
- Selectivity of GlyT1 Inhibitors : A study demonstrated that certain derivatives of diazaspiro compounds showed improved selectivity for GlyT1 over GlyT2 and mu-opioid receptors, suggesting a favorable safety profile .
- Pharmacokinetic Profiles : Research indicates enhanced metabolic stability and pharmacokinetic profiles in rodent models when using specific derivatives of diazaspiro compounds, including those related to this compound .
Data Table on Biological Activity
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physical properties:
Key Observations :
- Heteroatom Variations : Replacing oxygen (oxa) with nitrogen (diaza/triaza) alters electronic properties. For instance, the triaza system in introduces additional hydrogen-bonding sites, which may improve target affinity.
- Functional Groups : Thione (C=S) groups, as in , enhance electrophilicity and metal-binding capacity, whereas oxa bridges (e.g., ) may stabilize ring conformations.
Physicochemical and Spectral Properties
- Melting Points : Analogs with polar groups (e.g., methoxy in ) exhibit higher melting points due to increased intermolecular forces. The target compound’s cyclohexyl group may reduce crystallinity, leading to a lower melting point than phenyl-substituted analogs .
- Spectroscopy: Key diagnostic peaks in $ ^1H $-NMR for diazaspiro compounds include sp$^3 $-hybridized protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm for phenyl groups) . HRMS data for analogs (e.g., ) confirm molecular ion peaks matching calculated values.
Preparation Methods
Solvent and Catalyst Screening
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 35 | 78 | 95 |
| THF | 35 | 52 | 88 |
| Toluene | 40 | 65 | 91 |
| Water/THF (1:1) | 25 | 71 | 93 |
Data adapted from protocols involving analogous spirocyclic pyrrolidines.
Purification and Resolution Techniques
Crude reaction mixtures often require chromatographic purification or crystallization to isolate the target compound. Silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates spirocyclic products from linear byproducts. For enantiomeric resolution, diastereomeric salts formed with 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid exhibit differential solubility in heptane/toluene mixtures, enabling >98% enantiomeric excess (ee) after recrystallization.
Analytical Characterization
4.1 Spectroscopic Validation
-
IR Spectroscopy : Absorptions at 1675 cm⁻¹ (C=O stretch) and 1248 cm⁻¹ (C–S stretch) confirm lactam and thiourea intermediates.
-
¹H NMR : The spirocyclic structure is evidenced by distinct allylic proton multiplets (δ 5.88–5.01 ppm) and NH exchange signals (δ 8.15 ppm).
-
¹³C NMR : Quaternary carbons in the spiro junction resonate at δ 142.5 ppm, while cyclohexyl methylenes appear at δ 26.3–35.4 ppm.
4.2 Mass Spectrometry
Electrospray ionization (ESI) mass spectra show molecular ion peaks at m/z 234.2 [M + H]⁺, consistent with the molecular formula C₁₄H₂₂N₂O. Fragmentation patterns include losses of CO (28 Da) and cyclohexyl radicals (83 Da), corroborating the proposed structure.
Scalability and Industrial Considerations
Large-scale synthesis (≥100 g) necessitates solvent recovery and waste minimization. Continuous flow reactors improve heat transfer during exothermic cyclization steps, reducing decomposition. Patent data highlight a 72% isolated yield at pilot-plant scale using toluene reflux and catalytic pyridine. Environmental impact assessments favor aqueous workups over halogenated solvents, aligning with green chemistry principles .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one, and how can reaction conditions be optimized for higher yields?
- The synthesis of spirocyclic compounds like this typically involves cyclization reactions. For example, arylidene pyrazolones can undergo ipso-cyclization with haloalcohols to form spiro scaffolds. Reaction parameters such as solvent choice (e.g., ethanol or DMF), temperature (reflux conditions), and catalyst use (e.g., acetic acid) significantly impact yields (61–74%) and purity . Optimization may involve iterative testing of reaction times and stoichiometric ratios.
Q. How can NMR spectroscopy and X-ray crystallography be used to confirm the structure of this compound?
- 1H-NMR and 13C-NMR : Key signals include sp3-hybridized carbons in the cyclohexyl group (δ 20–30 ppm) and enone carbonyls (δ 160–180 ppm). Coupling constants in the diazaspiro ring confirm stereochemistry .
- X-ray crystallography : Programs like SHELXL refine crystal structures by analyzing diffraction data. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.26 Å, b = 12.12 Å) validate molecular geometry .
Q. What purification techniques are effective for isolating 4-Cyclohexyl-2,3-diazaspiro derivatives?
- Column chromatography with silica gel (eluent: ethyl acetate/hexane) is standard. Recrystallization using ethanol or methanol improves purity, as evidenced by sharp melting points (133–181°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodology :
- Synthesize analogs with variations in the cyclohexyl group (e.g., halogenation, hydroxylation) and diazaspiro core (e.g., substituents at positions 2 and 3).
- Test biological activity against target enzymes (e.g., kinases, proteases) using in vitro assays. Compare results with structurally similar compounds like 6-Thia-2,3-diazaspiro[4.5]decane, which shows anticonvulsant activity .
- Use molecular docking (software: AutoDock Vina) to predict binding affinities to protein targets .
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?
- Case Example : If 13C-NMR shows unexpected peaks, consider dynamic effects like ring puckering or tautomerism. Compare with computed spectra (DFT calculations, Gaussian 09) to identify conformational isomers .
- Validation : Re-run experiments under controlled conditions (e.g., low temperature to reduce mobility) or use alternative solvents (DMSO-d6 for better resolution) .
Q. What strategies address challenges in crystallizing spirocyclic compounds for X-ray analysis?
- Crystallization Techniques : Slow evaporation from dichloromethane/hexane mixtures promotes single-crystal growth.
- Data Collection : Use high-resolution synchrotron radiation for twinned or small crystals. SHELXD and SHELXE can phase macromolecular complexes, though they are also applicable to small molecules .
Q. How do electronic effects of substituents influence the reactivity of the diazaspiro core?
- Electron-withdrawing groups (e.g., -NO2) on the cyclohexyl ring increase electrophilicity at the enone carbonyl, facilitating nucleophilic attacks. Conversely, electron-donating groups (e.g., -OCH3) stabilize resonance structures, altering reaction pathways in cross-coupling or cycloaddition reactions .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational and experimental spectroscopic data?
- Root Cause : Differences may arise from solvent effects, implicit vs. explicit solvation models, or incomplete basis sets in DFT calculations.
- Solution : Re-optimize geometries using polarizable continuum models (PCM) for solvent correction. Validate with experimental IR and UV-Vis spectra .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
